molecular formula C8H9N5O2 B3162482 (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid CAS No. 878683-87-5

(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid

Cat. No.: B3162482
CAS No.: 878683-87-5
M. Wt: 207.19 g/mol
InChI Key: NPPHDKAKVLGDMH-UHFFFAOYSA-N
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Description

(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid (CAS: 878683-87-5) is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a methyl group at position 3 and an amino-linked acetic acid moiety at position 5. Its molecular formula is C₈H₉N₅O₂, with a molecular weight of 207.19 g/mol . The compound is structurally characterized by:

  • A fused [1,2,4]triazolo[4,3-b]pyridazine ring system, which confers rigidity and aromaticity.
  • A methyl group at position 3, enhancing lipophilicity and influencing electronic properties.
  • An acetic acid side chain at position 6, enabling hydrogen bonding and solubility in polar solvents.

This compound is primarily utilized in medicinal chemistry as a building block for drug discovery, particularly in targeting enzymes or receptors where the triazolo-pyridazine scaffold plays a critical role in binding interactions .

Properties

IUPAC Name

2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-5-10-11-7-3-2-6(12-13(5)7)9-4-8(14)15/h2-3H,4H2,1H3,(H,9,12)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPHDKAKVLGDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid typically involves multiple steps, starting with the formation of the triazolopyridazine core[_{{{CITATION{{{2{Application of 3-methyl- [1,2,4] triazolo [4,3-b - Google Patents](https://patents.google.com/patent/CN113181186A/en). One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions[{{{CITATION{{{2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. The reaction conditions may vary depending on the specific starting materials and desired yield[{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions[_{{{CITATION{{{2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes[{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives, as well as substituted analogs of the original compound[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. These products may exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid: has several scientific research applications, including:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

  • Biology: : It may serve as a tool for studying biological processes and pathways[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

  • Medicine: : The compound has potential therapeutic applications, such as in the treatment of inflammatory diseases and cancer[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

  • Industry: : It can be utilized in the development of new materials and chemical processes[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

Mechanism of Action

The mechanism by which (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes[{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid with analogous derivatives, highlighting structural variations, physicochemical properties, and functional implications:

Compound Name Key Structural Differences Molecular Formula Molecular Weight Functional Impact References
This compound Baseline structure: methyl at position 3, amino-linked acetic acid at position 6. C₈H₉N₅O₂ 207.19 Balanced solubility (polar acetic acid) and moderate lipophilicity (methyl group). Ideal for enzyme inhibition studies.
2-({3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfonyl)acetic acid Ethyl group at position 3; sulfonyl replaces amino group. C₁₁H₁₂N₂O₂S 236.29 Increased electron-withdrawing effect (sulfonyl) reduces nucleophilicity. Higher molecular weight may reduce membrane permeability.
[(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid Isopropyl at position 3; thioether (-S-) linker replaces amino group. C₁₀H₁₂N₄O₂S 252.29 Enhanced lipophilicity (isopropyl and thioether) improves CNS penetration. Thioether may increase metabolic stability compared to amino derivatives.
([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid (Discontinued) Lacks methyl group at position 3. C₇H₇N₅O₂ 193.25 Reduced steric hindrance may improve binding to flat active sites. Lower molecular weight enhances solubility but decreases metabolic stability.
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide Sulfanyl (-S-) linker; acetamide replaces acetic acid; 4-methylphenyl substituent at position 6. C₁₄H₁₃N₅OS 299.35 Acetamide improves proteolytic stability but reduces solubility. Aromatic substituent enhances π-π stacking interactions in receptor binding.

Key Findings from Comparative Analysis :

Substituent Effects on Solubility :

  • The acetic acid moiety in the target compound provides superior aqueous solubility (polar interactions) compared to sulfonyl or thioether derivatives, which are more lipophilic .
  • The acetamide analog (C₁₄H₁₃N₅OS) exhibits lower solubility (11.2 µg/mL at pH 7.4) due to reduced hydrogen-bonding capacity .

Impact of Alkyl Groups :

  • Methyl and ethyl groups at position 3 moderately enhance lipophilicity, while the bulkier isopropyl group significantly increases membrane permeability, making it suitable for CNS-targeted applications .

Functional Group Reactivity: The amino group in the target compound allows for facile derivatization (e.g., coupling with carbonyl reagents), whereas sulfonyl or thioether groups limit such modifications .

Biological Activity: Thioether derivatives (e.g., [(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid) show enhanced inhibitory activity against kinases due to sulfur’s role in covalent binding .

Biological Activity

The compound (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid is a nitrogen-containing heterocyclic compound that has gained attention for its potential biological activities. This article reviews the available data on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11H14N6O2
  • SMILES Notation : CC1=NN2C(=NN=C2C(C(=O)O)C(C)C)C=C1

The compound features a triazole ring fused to a pyridazine structure, which is known to influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyridazines exhibit significant antimicrobial properties. For instance, compounds related to this structure have been tested against various strains of bacteria and fungi. A study found that certain triazole derivatives showed promising activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to values significantly lower than standard antibiotics like rifampicin .

Anticancer Properties

Triazolo-pyridazine derivatives have also been investigated for their anticancer potential. The compound has been associated with the inhibition of specific kinases involved in cancer cell proliferation. For example, structure-activity relationship (SAR) studies on similar compounds revealed that modifications to the triazole and pyridazine moieties could enhance their efficacy against cancer cell lines such as HeLa and L363 .

In vitro studies demonstrated that these compounds could induce apoptosis in cancer cells by disrupting cell cycle progression through kinase inhibition .

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of Kinases : Similar compounds have shown to inhibit Polo-like kinase 1 (Plk1), leading to mitotic arrest and apoptosis in cancer cells .
  • Antioxidant Activity : Some derivatives have been noted for their antioxidant capabilities, which can contribute to their protective effects against oxidative stress in cells .

Case Studies

Several studies have focused on the biological evaluation of triazolo-pyridazine analogs:

  • Antitubercular Activity : A series of synthesized triazolethiones were screened against Mycobacterium tuberculosis. The most active compound showed an MIC value significantly lower than conventional treatments, highlighting the potential for developing new antitubercular agents .
  • Anticancer Studies : In a comprehensive study examining the anticancer effects of modified triazolo-pyridazines, one compound demonstrated a GI50 value of 4.1 µM against Plk1, indicating strong potential as an anticancer therapeutic .

Data Table: Biological Activities Summary

Activity TypeCompound DerivativeMIC/IC50 ValuesReference
AntitubercularTriazolethione derivative31.25 µg/mL
AnticancerPlk1 inhibitor derivativeGI50 = 4.1 µM
AntioxidantVarious triazole derivativesIC50 values ranging from 0.22 to 1.08 µg/mL

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Core Formation6-hydrazineyl-triazolo-pyridazine + acetyl acetone, 80°C, 12h65–7095%
Acetic Acid ConjugationChloroacetic acid, K₂CO₃, DMF, 60°C, 6h50–5590%

Basic: What analytical techniques are critical for characterizing structural purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at position 3, acetic acid linkage at position 6). Chemical shifts for triazolo protons typically appear at δ 8.2–9.0 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ for C₉H₁₀N₆O₂: 235.08) .
  • X-ray Crystallography : Resolve ambiguous regiochemistry in the triazolo-pyridazine ring .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?

Methodological Answer:

  • Functional Group Variation : Modify the methyl group (position 3) to bulkier alkyl/aryl groups to assess steric effects on target binding .
  • Bioisosteric Replacement : Replace the acetic acid group with sulfonamide or phosphonate groups to enhance solubility or metabolic stability .
  • In Silico Screening : Use docking simulations (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or GPCRs .

Q. Table 2: SAR Parameters for Analog Design

Modification SiteObjectiveAssay Model
Position 3 (Methyl)Enhance target affinityKinase inhibition assay
Position 6 (Acetic Acid)Improve solubilityLogP measurement

Advanced: How to resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
  • Dose-Response Validation : Repeat assays with ≥3 biological replicates and apply statistical tools (e.g., ANOVA) to identify outliers .
  • Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to rule out nonspecific binding .

Advanced: What computational strategies predict binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Prepare the protein (PDB ID: 4UB) by removing water/ligands in Discovery Studio. Dock the compound using AutoDock Vina with Lamarckian GA parameters .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • Free Energy Calculations : Use MM-PBSA to estimate ΔGbinding and validate hotspot residues .

Advanced: How to address poor aqueous solubility during formulation for in vivo studies?

Methodological Answer:

  • Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium salt .
  • Nanoformulation : Encapsulate in PEGylated liposomes (particle size: 100–150 nm) via solvent evaporation .
  • Co-Solvent Systems : Use 10% DMSO + 5% Tween-80 in saline for intraperitoneal administration .

Advanced: What reaction mechanisms explain byproduct formation during synthesis?

Methodological Answer:

  • Intermediate Analysis : Use LC-MS to identify side products (e.g., diacetylated derivatives from excess acetyl acetone) .
  • Kinetic Control : Lower reaction temperature (50°C) to suppress aldol condensation byproducts .
  • Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ to minimize dehalogenation side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid
Reactant of Route 2
Reactant of Route 2
(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid

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